2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide
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Overview
Description
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dichloromethane as a solvent, with triethylamine and ethyl chloroformate as reagents. The reaction is carried out at temperatures ranging from 20-30°C until the conversion is complete .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound has a similar spirocyclic structure but differs in its functional groups and properties.
tert-butyl 2-thia-3,8-diazaspiro[4.5]decane-8-carboxylate 2,2-dioxide: Another related compound with a carboxylate group, offering different reactivity and applications.
Uniqueness
2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide stands out due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14N2O2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
2λ6-thia-3,8-diazaspiro[4.5]decane 2,2-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)6-7(5-9-12)1-3-8-4-2-7/h8-9H,1-6H2 |
InChI Key |
QYYIJNRBQWGFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CNS(=O)(=O)C2 |
Origin of Product |
United States |
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